molecular formula C9H14N2O3S B3283760 (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide CAS No. 772337-53-8

(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide

Número de catálogo B3283760
Número CAS: 772337-53-8
Peso molecular: 230.29 g/mol
Clave InChI: VGHBWKACJXNKAF-HZGVNTEJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide” is a chemical compound with the molecular formula C14H22N2O5S . It is also known as tert-Butyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester has been described . The robustness of the asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions is significantly improved based on a detailed mechanistic investigation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by two defined stereocentres . The molecular formula is C14H22N2O5S, with an average mass of 330.400 Da and a monoisotopic mass of 330.124939 Da .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis in Pharmaceutical Research

(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide and its derivatives have significant applications in pharmaceutical research, particularly in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. This compound is a key pharmacophoric unit in several potent HCV inhibitors. A notable aspect is the demand for asymmetric synthesis of this compound due to its stereochemical specificity and the challenges associated with its synthesis. The asymmetric cyclopropanation process, a critical step in its synthesis, has been refined to improve efficiency and yield. This process includes phase transfer catalysis and controlled crystallization to achieve high enantiomeric excess, which is crucial for its effectiveness in drug development (Lou, Cunière, Su, & Hobson, 2013).

Biocatalysis in Synthesis

The exploration of biocatalytic methods for synthesizing this compound has also been a focus. Using microbial enzymes for asymmetric synthesis provides an alternative to chemical methods, offering potential advantages in terms of selectivity and environmental impact. Studies have utilized bacterial strains such as Sphingomonas aquatilis for the enantioselective synthesis of (1R,2S)-N-Boc-vinyl-ACCA ethyl ester, a related compound. This approach has shown promising results in terms of enantiomeric excess and conversion rates, highlighting the potential of biocatalysis in pharmaceutical synthesis (Zhu, Shi, Zhang, & Zheng, 2018).

Synthetic Methodologies and Scalability

Research has also focused on developing scalable synthetic methodologies for this compound. The creation of efficient and scalable synthetic routes is crucial for its practical application in drug manufacturing. This includes studies on the sequential SN2–SN2' dialkyylation of related compounds, achieving high pharmaceutical importance due to its tailored stereochemical configuration. These methodologies demonstrate operational convenience and are scalable to larger quantities, essential for industrial pharmaceutical production (Kawashima et al., 2015).

Enantioselective Synthesis and Pharmaceutical Utility

Enantioselective synthesis, a process of creating compounds with specific spatial configurations, is vital in pharmaceutical applications. The (1R,2S) configuration of this compound makes it a highly desirable target for synthesis. The enantioselectivity is achieved through various methods, such as asymmetric phase-transfer catalyzed cyclopropanation, demonstrating the compound's utility in the preparation of HCV inhibitors. This synthesis process has been refined to achieve high enantiomeric purity, crucial for the efficacy and safety of pharmaceuticals (Belyk et al., 2010).

Propiedades

IUPAC Name

(1R,2S)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7/h2,6-7H,1,3-5,10H2,(H,11,12)/t6-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBWKACJXNKAF-HZGVNTEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide
Reactant of Route 2
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide
Reactant of Route 3
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide
Reactant of Route 5
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide
Reactant of Route 6
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.